2-(azocane-1-carbonyl)-4-isopropyl-3-methylisoxazol-5(2H)-one

Catalog No.
S13380722
CAS No.
706804-35-5
M.F
C15H24N2O3
M. Wt
280.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(azocane-1-carbonyl)-4-isopropyl-3-methylisoxazo...

CAS Number

706804-35-5

Product Name

2-(azocane-1-carbonyl)-4-isopropyl-3-methylisoxazol-5(2H)-one

IUPAC Name

2-(azocane-1-carbonyl)-3-methyl-4-propan-2-yl-1,2-oxazol-5-one

Molecular Formula

C15H24N2O3

Molecular Weight

280.36 g/mol

InChI

InChI=1S/C15H24N2O3/c1-11(2)13-12(3)17(20-14(13)18)15(19)16-9-7-5-4-6-8-10-16/h11H,4-10H2,1-3H3

InChI Key

IJDMRUHIMWEFHU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)ON1C(=O)N2CCCCCCC2)C(C)C

2-(azocane-1-carbonyl)-4-isopropyl-3-methylisoxazol-5(2H)-one is a heterocyclic compound characterized by its unique isoxazole ring structure combined with an azocane carbonyl moiety. This compound features a carbonyl group attached to an azocane ring, which contributes to its chemical reactivity and potential biological activity. The isoxazole ring itself is a five-membered heterocycle containing both nitrogen and oxygen atoms, which often imparts significant pharmacological properties to the compound.

The reactivity of 2-(azocane-1-carbonyl)-4-isopropyl-3-methylisoxazol-5(2H)-one can be attributed to the presence of the carbonyl group and the isoxazole ring. Common reactions include:

  • Nucleophilic Addition: The carbonyl group can undergo nucleophilic addition reactions, where nucleophiles attack the electrophilic carbon, leading to various derivatives.
  • Cyclization Reactions: The compound can participate in cyclization reactions under suitable conditions, potentially forming more complex structures.
  • Hydrolysis: In aqueous environments, hydrolysis of the carbonyl group may occur, leading to the formation of carboxylic acids or other functional groups.

  • Antimicrobial Properties: Isoxazole derivatives are known for their antimicrobial activities, which may extend to this compound.
  • Anti-inflammatory Effects: Similar compounds have shown promise in reducing inflammation, indicating potential therapeutic uses.
  • Cytotoxicity: Some isoxazole derivatives have been investigated for their cytotoxic effects against cancer cell lines, suggesting a possible application in oncology.

Synthesis of 2-(azocane-1-carbonyl)-4-isopropyl-3-methylisoxazol-5(2H)-one can be achieved through several methods:

  • Condensation Reactions: A condensation reaction between an appropriate azocane derivative and an isoxazole precursor can yield the desired compound.
  • Cyclization Techniques: Utilizing cyclization strategies involving isoxazole synthesis followed by functionalization with an azocane moiety.
  • Multi-step Synthetic Approaches: Employing multi-step synthesis that includes protection-deprotection strategies and functional group interconversions to construct the final product.

The potential applications for 2-(azocane-1-carbonyl)-4-isopropyl-3-methylisoxazol-5(2H)-one may include:

  • Pharmaceutical Development: As a lead compound in drug discovery due to its unique structure and potential biological activity.
  • Agricultural Chemicals: Possible use as a pesticide or herbicide based on similar compounds' efficacy in agricultural applications.
  • Material Science: Exploration as a precursor for advanced materials due to its unique chemical properties.

Interaction studies involving 2-(azocane-1-carbonyl)-4-isopropyl-3-methylisoxazol-5(2H)-one could focus on:

  • Protein Binding Affinity: Investigating how this compound interacts with specific proteins or enzymes, which could elucidate its mechanism of action.
  • Receptor Activity: Assessing its potential as a ligand for various biological receptors, contributing to understanding its pharmacodynamics.

These studies would be crucial for determining the therapeutic viability of the compound.

Several compounds share structural similarities with 2-(azocane-1-carbonyl)-4-isopropyl-3-methylisoxazol-5(2H)-one. Notable examples include:

Compound NameStructural FeaturesUnique Properties
3-MethylisoxazoleIsoxazole ringKnown for neuroprotective effects
4-IsopropylisoxazoleIsoxazole ring with isopropyl substitutionExhibits anti-inflammatory properties
Azocane derivativesAzocane ring structurePotentially useful in drug development
HalofuginoneIsoxazole derivative with anti-cancer propertiesKnown for PRS inhibitory action

Uniqueness

The uniqueness of 2-(azocane-1-carbonyl)-4-isopropyl-3-methylisoxazol-5(2H)-one lies in its combination of an azocane moiety and an isoxazole structure, which may provide distinct pharmacological properties compared to other similar compounds. Its specific configuration and functional groups could lead to novel interactions and applications not seen in closely related structures.

XLogP3

2.9

Hydrogen Bond Acceptor Count

3

Exact Mass

280.17869263 g/mol

Monoisotopic Mass

280.17869263 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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